1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one
Overview
Description
The compound 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one is a chemical that appears to be related to benzodioxole derivatives. While the papers provided do not directly discuss this compound, they do provide insights into similar structures and their synthesis which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of benzodioxole derivatives can be achieved through reactions involving salicylaldehyde or its derivatives. For instance, in the synthesis of symmetric 1,5-di(benzofuran-2-yl)-3-(4-substituted-aryl)-pentane-1,5-dione derivatives, salicylaldehyde reacts with bromoacetone under basic conditions to afford corresponding benzofuran derivatives. These derivatives then undergo further reactions such as crossed aldol condensation and Michael addition to yield the final products . This method could potentially be adapted for the synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds related to 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one can be complex, with multiple functional groups and symmetry elements. For example, cryptands with 1,3,5-tris(1',3'-dioxan-2'-yl)-benzene units have been synthesized and structurally investigated using techniques such as single crystal X-ray diffraction, NMR, and MS . These techniques are crucial for confirming the structure of synthesized compounds and could be applied to analyze the molecular structure of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one.
Chemical Reactions Analysis
The chemical reactions involving benzodioxole derivatives can be quite varied. The synthesis of benzyloxylated-diiodopentanes, for example, involves a stereo-controlled process starting from a triol precursor and leads to a diiodide intermediate, which can then be used to synthesize five-membered imino-sugars . This demonstrates the versatility of such compounds in synthetic chemistry, which could be relevant when considering the reactivity of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one in various chemical reactions.
Physical and Chemical Properties Analysis
Although the papers provided do not directly discuss the physical and chemical properties of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one, we can infer that similar compounds exhibit properties that are influenced by their functional groups and molecular symmetry. The presence of benzodioxole and pentanone groups in the compound suggests that it may have unique electronic, steric, and possibly optical properties that could be explored through experimental studies.
Scientific Research Applications
Virtual Screening and Drug Design
The compound 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one and its derivatives have been explored in the domain of drug design through virtual screening methods. For instance, a study involved the synthesis of an analogue targeting the urokinase receptor (uPAR), showing promising results in inhibiting breast tumor metastasis. The synthesized compound exhibited properties that blocked angiogenesis and induced apoptosis in cell growth, making it a potential candidate for further drug development in cancer treatment (Wang et al., 2011).
Antimicrobial Properties
Derivatives of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one have been investigated for their antimicrobial properties. A study synthesized benzo[d][1,3]dioxole gathered pyrazole derivatives and evaluated their in vitro antimicrobial activity. Some of these synthesized compounds exhibited notable antifungal and antibacterial activities, highlighting their potential as antimicrobial agents (Umesha & Basavaraju, 2014).
Structural and Electronic Properties Analysis
The structural and electronic properties of derivatives of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one have been studied using techniques like density functional theory (DFT). These studies help in understanding the molecule's interaction with its environment, which is crucial for designing molecules with desired properties for applications in fields like material science and pharmacology (Essa & Jalbout, 2008).
Synthesis and Characterization of Novel Compounds
Several studies focus on the synthesis and characterization of novel compounds containing the 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one moiety. These studies provide insights into the compound's potential applications in various fields such as material science, pharmaceuticals, and organic chemistry. The characterization involves techniques like NMR, mass spectrometry, and X-ray crystallography, ensuring a detailed understanding of the compound's structure and properties (Nagpal et al., 2015).
Future Directions
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)pentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-3-4-10(13)9-5-6-11-12(7-9)15-8-14-11/h5-7H,2-4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLRIRGQCOPULE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472845 | |
Record name | 1-(2H-1,3-Benzodioxol-5-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one | |
CAS RN |
63740-98-7 | |
Record name | 1-(2H-1,3-Benzodioxol-5-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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